molecular formula C8H18O2Si B6416070 (2-Trimethylsiloxyvinyl)dimethylcarbinol CAS No. 80399-29-7

(2-Trimethylsiloxyvinyl)dimethylcarbinol

Cat. No. B6416070
CAS RN: 80399-29-7
M. Wt: 174.31 g/mol
InChI Key: FZLVGRFAVVVRGW-VOTSOKGWSA-N
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Description

(2-Trimethylsiloxyvinyl)dimethylcarbinol, also known as 2-TMSV, is a highly versatile organic compound with many potential applications. It is a colorless liquid with a sweet smell and a low boiling point. It is used in a variety of industries, including pharmaceuticals, cosmetics, and food processing. It is also used in laboratory experiments and scientific research.

Scientific Research Applications

(2-Trimethylsiloxyvinyl)dimethylcarbinol has many potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the polymerization of vinyl monomers, and as a solvent in the synthesis of pharmaceuticals. It has also been used in the synthesis of chiral molecules, such as amino acids and peptides. In addition, (2-Trimethylsiloxyvinyl)dimethylcarbinol has been used as a solvent in the synthesis of polysaccharides, such as cellulose and starch.

Mechanism of Action

(2-Trimethylsiloxyvinyl)dimethylcarbinol is an organosilicon compound, which means that it contains both silicon and carbon atoms. The silicon atom is bonded to two methyl groups and the carbon atom is bonded to two vinyl groups. This structure gives (2-Trimethylsiloxyvinyl)dimethylcarbinol a unique ability to interact with other molecules, such as proteins, lipids, and carbohydrates. The interaction between (2-Trimethylsiloxyvinyl)dimethylcarbinol and these molecules can affect their structure and function.
Biochemical and Physiological Effects
(2-Trimethylsiloxyvinyl)dimethylcarbinol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the solubility of proteins, lipids, and carbohydrates in water. It has also been shown to affect the stability and activity of enzymes, as well as the permeability of cell membranes. In addition, (2-Trimethylsiloxyvinyl)dimethylcarbinol has been shown to increase the bioavailability of drugs and other compounds.

Advantages and Limitations for Lab Experiments

(2-Trimethylsiloxyvinyl)dimethylcarbinol has several advantages and limitations when used in laboratory experiments. One advantage is its low boiling point, which makes it easy to handle and store. In addition, it is non-toxic and non-flammable, making it safe to use in laboratory experiments. However, it has a low solubility in water, which can limit its use in certain experiments.

Future Directions

(2-Trimethylsiloxyvinyl)dimethylcarbinol has many potential applications, and there are a number of potential future directions for its use. One potential area of research is the use of (2-Trimethylsiloxyvinyl)dimethylcarbinol as a drug delivery system. Another potential area of research is the use of (2-Trimethylsiloxyvinyl)dimethylcarbinol as a catalyst in the synthesis of polymers and other materials. Additionally, (2-Trimethylsiloxyvinyl)dimethylcarbinol could be used to study the structure and function of proteins and other biomolecules. Finally, (2-Trimethylsiloxyvinyl)dimethylcarbinol could be used to study the mechanisms of drug action, as well as the mechanisms of biological processes.

Synthesis Methods

(2-Trimethylsiloxyvinyl)dimethylcarbinol is synthesized from the reaction of 2-trimethylsiloxyvinylmagnesium chloride and dimethylcarbinol. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at temperatures of 40-60°C. The reaction is typically performed in a round-bottom flask, with a condenser and a stirrer. The reaction is complete when the reaction mixture is clear and the product is isolated.

properties

IUPAC Name

(E)-2-methyl-4-trimethylsilyloxybut-3-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2Si/c1-8(2,9)6-7-10-11(3,4)5/h6-7,9H,1-5H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLVGRFAVVVRGW-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=CO[Si](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=C/O[Si](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylsiloxyvinyldimethyl carbinol

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